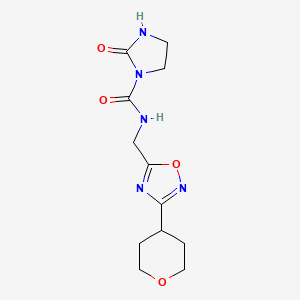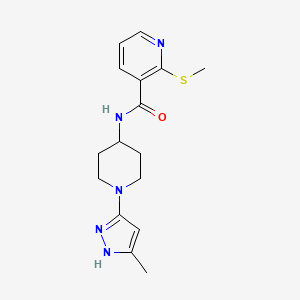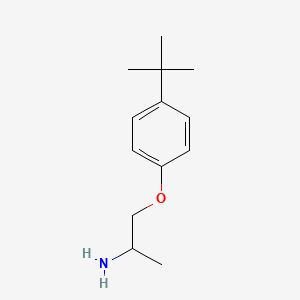
1-(2-Aminopropoxy)-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Properties of Novel Polyimides
Researchers have explored the synthesis of new polyimides (PIs) using compounds similar to 1-(2-Aminopropoxy)-4-tert-butylbenzene, demonstrating their low dielectric constants, high glass transition temperatures, and excellent solubility in common solvents. For instance, Chern and Tsai (2008) described the synthesis of polyimides containing tert-butyl side groups, showcasing their low dielectric constant and excellent solubility, which are essential for applications in electronic and aerospace industries (Chern & Tsai, 2008).
Application in Flexible Electronics
The unique chemical structure of 1-(2-Aminopropoxy)-4-tert-butylbenzene derivatives allows for the creation of polyamides and polyimides with high tensile strength, flexibility, and thermal resistance, making them suitable for flexible electronics. Liaw et al. (1996) investigated polyimides derived from a similar diamine, showing that these materials possess high tensile strength, making them ideal for flexible electronic applications (Liaw & Liaw, 1996).
Enhancing Polymer Solubility
The incorporation of bulky tert-butyl substituents in the polymer backbone, as seen in compounds related to 1-(2-Aminopropoxy)-4-tert-butylbenzene, has been shown to significantly enhance the solubility of the resulting polyimides in organic solvents. This property is crucial for processing and application in high-performance materials and coatings. Hsiao et al. (2000) synthesized ortho-linked polyamides using derivatives, highlighting their solubility in polar solvents and potential applications in coatings and films (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
properties
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTOGSFLXIJYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-4-tert-butylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

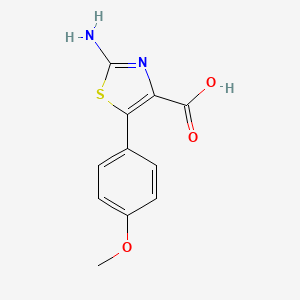
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)
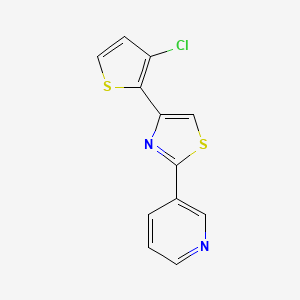
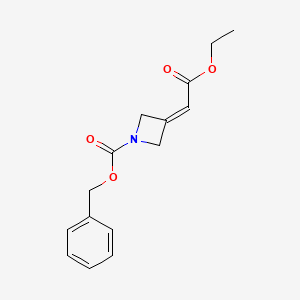
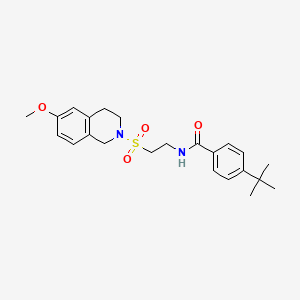
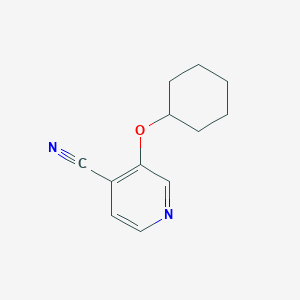
![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)
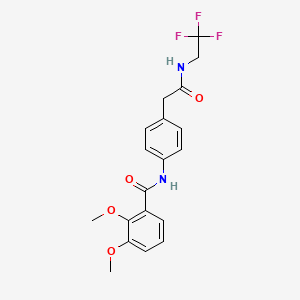
![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
